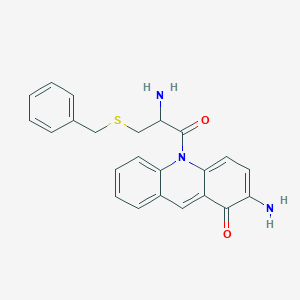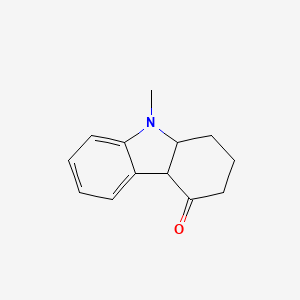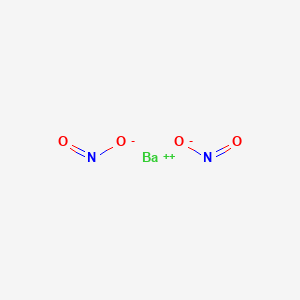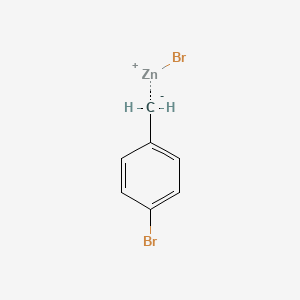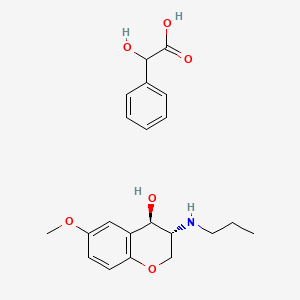
Tetragalacturonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetragalacturonic acid typically involves the partial hydrolysis of pectic acid using enzymes such as yeast polygalacturonase. This process is halted when oligouronides larger than tetragalacturonic acid disappear, allowing for its isolation by fractional precipitation with cupric ions, achieving a yield of 12.7% (Demain & Phaff, 1954). Another method involves the enzymic cleavage of pectic acid and subsequent separation of oligogalacturonic acids, including tetragalacturonic acid, through ion exchange column chromatography (Nagel & Wilson, 1969).
Molecular Structure Analysis
The molecular structure of tetragalacturonic acid comprises four galacturonic acid units. Each unit contains a carboxyl group contributing to the molecule's acidic properties. The glycosidic linkages between these units define the structural integrity and biological functionality of tetragalacturonic acid.
Chemical Reactions and Properties
Tetragalacturonic acid participates in various chemical reactions, particularly those influenced by its carboxyl groups. It can undergo esterification and methylation reactions, which modify its solubility and interaction with other molecules. For instance, its interaction with polygalacturonic acid trans-eliminase leads to the breakdown into smaller oligogalacturonic acids, showcasing its susceptibility to enzymatic degradation (Nasuno & Starr, 1967).
Applications De Recherche Scientifique
Enzymatic Hydrolysis and Isolation
Tetragalacturonic acid is significant in the study of enzymatic hydrolysis. Demain and Phaff (1954) conducted a study where pectic acid underwent partial hydrolysis by yeast polygalacturonase. The process was halted at a specific stage, resulting in the isolation of tetragalacturonic acid in a 12.7% yield. This research highlighted the controlled enzymatic breakdown of complex carbohydrates into simpler forms, providing insights into carbohydrate chemistry and enzymology (Demain & Phaff, 1954).
Enzyme Specificity and Action
Research by Nasuno and Starr (1966) delved into the specificity of enzymes like polygalacturonase, produced by Erwinia carotovora, towards substrates like tetragalacturonic acid. Their findings shed light on enzyme-substrate interactions and the biochemical pathways involved in the breakdown of polygalacturonic acid, where tetragalacturonic acid serves as a critical intermediate (Nasuno & Starr, 1966).
Structural and Biochemical Analysis
The study by Charnock et al. (2002) provided structural insights into enzyme-catalyzed β-elimination, highlighting the degradation of plant cell wall pectins. This study used tetragalacturonic acid complexes to understand the common anti-β-elimination mechanism in polysaccharide lyases. The research contributes to our understanding of enzyme mechanisms and structural biology, especially in the context of plant biomass recycling and pathogen virulence (Charnock et al., 2002).
Enzyme-Substrate Interaction and Kinetics
Nagel and Anderson's (1965) study explored the interaction of bacterial transeliminase with normal and unsaturated oligogalacturonic acids, including tetragalacturonic acid. Their findings on the kinetics of this interaction add to our biochemical understanding of enzyme-catalyzed reactions and their specificities (Nagel & Anderson, 1965).
Safety And Hazards
Tetragalacturonic acid does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice5. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye7.
Orientations Futures
There is no specific information available on the future directions of Tetragalacturonic acid. However, it is used in research and biochemical enzyme assays2, suggesting its potential for continued use in scientific research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propriétés
Numéro CAS |
24008-75-1 |
|---|---|
Nom du produit |
Tetragalacturonic Acid |
Formule moléculaire |
C₂₄H₃₄O₂₅ |
Poids moléculaire |
722.51 |
Synonymes |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



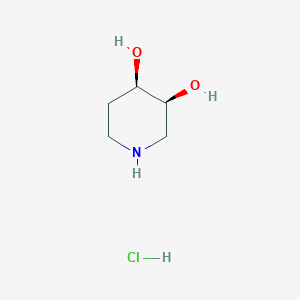
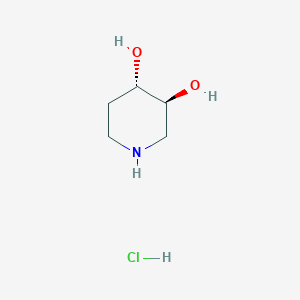
![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
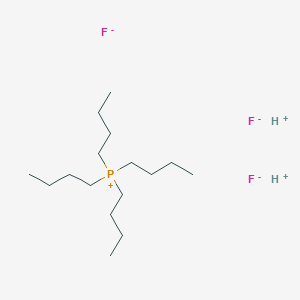
![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
